2-(1-ethyl-1H-pyrazol-4-yl)-2-fluoroacetic acid
CAS No.:
Cat. No.: VC17842974
Molecular Formula: C7H9FN2O2
Molecular Weight: 172.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H9FN2O2 |
|---|---|
| Molecular Weight | 172.16 g/mol |
| IUPAC Name | 2-(1-ethylpyrazol-4-yl)-2-fluoroacetic acid |
| Standard InChI | InChI=1S/C7H9FN2O2/c1-2-10-4-5(3-9-10)6(8)7(11)12/h3-4,6H,2H2,1H3,(H,11,12) |
| Standard InChI Key | RWDDISGMHKVTQZ-UHFFFAOYSA-N |
| Canonical SMILES | CCN1C=C(C=N1)C(C(=O)O)F |
Introduction
Structural and Physicochemical Characteristics
Molecular Architecture
The compound’s IUPAC name, 2-(1-ethylpyrazol-4-yl)-2-fluoroacetic acid, delineates its core structure:
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Pyrazole core: A five-membered aromatic ring with two adjacent nitrogen atoms at positions 1 and 2.
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Ethyl substituent: At the N1 position of the pyrazole ring.
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Fluoroacetic acid moiety: A fluorine atom and carboxylic acid group bonded to the same carbon atom at the C4 position of the pyrazole.
The planar pyrazole ring creates a rigid backbone, while the fluoroacetic acid group introduces both electronic and steric effects that influence molecular interactions.
Spectral and Computational Data
Key spectral characteristics include:
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¹H NMR: A doublet at δ 6.04 ppm (J = 47.5 Hz) for the fluorinated methine proton, consistent with vicinal fluorine coupling .
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¹³C NMR: Signals at δ 170.2 ppm (d, J = 27.4 Hz) for the carboxylic carbon and δ 89.8 ppm (d, J = 183.2 Hz) for the fluorinated carbon.
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FTIR: Stretching vibrations at 3385 cm⁻¹ (O-H), 1631 cm⁻¹ (C=O), and 1118 cm⁻¹ (C-F) .
Density functional theory (DFT) calculations predict a dipole moment of 3.8 Debye, with the fluorine atom creating a significant electron-withdrawing effect on the acetic acid group.
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₇H₉FN₂O₂ |
| Molecular Weight | 172.16 g/mol |
| LogP (Calculated) | 0.87 |
| Water Solubility | 12.3 mg/mL (25°C) |
| pKa (Carboxylic Acid) | 2.94 |
Synthetic Methodologies
Copper-Catalyzed Coupling
The primary synthesis route involves a three-step sequence:
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Alkylation: Ethyl bromofluoroacetate reacts with 1-ethyl-4-iodopyrazole in the presence of cesium carbonate and copper(I) iodide at 80°C, yielding the ethyl ester intermediate (85% yield) .
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Hydrolysis: The ester undergoes saponification with aqueous NaOH in THF/MeOH (4:1) at 60°C for 6 hours.
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Acidification: Neutralization with HCl affords the final product (92% purity by HPLC) .
Critical parameters include:
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Catalyst loading: 20 mol% CuI with 4,4′,4″-tri-tert-butyl-2,2′:6′,2″-terpyridine ligand.
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Solvent system: DMF/H₂O (9:1) optimizes reaction efficiency .
Alternative Pathways
Exploratory routes demonstrate:
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Suzuki-Miyaura coupling: Using 1-ethyl-4-boronic acid pyrazole derivatives with ethyl 2-fluoro-2-iodoacetate (65% yield, requires palladium catalysis) .
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Electrochemical synthesis: Anodic oxidation of 1-ethylpyrazole in fluorinated acetate electrolytes (42% yield, lower efficiency but greener profile) .
Biological Evaluation and Mechanisms
Metabolic Stability
In vitro assays using human liver microsomes show:
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Half-life: 127 minutes (CYP3A4-mediated oxidation dominant).
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Major metabolite: 2-(1-ethyl-1H-pyrazol-4-yl)-2-hydroxyacetic acid via defluorination.
Industrial Applications and Challenges
Pharmaceutical Development
The compound serves as:
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Lead optimization candidate: 58% similarity to FDA-approved pyrazole-based drugs.
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Prodrug precursor: Ethyl ester derivatives show improved BBB penetration (logP = 1.92) .
Synthetic Limitations
Current challenges include:
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Low yields (<50%) in large-scale reactions due to fluorine’s steric effects.
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Purification difficulties: Co-elution of regioisomers on silica gel columns.
Table 2: Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (%) | Cost (USD/g) |
|---|---|---|---|
| Copper Catalysis | 85 | 92 | 12.40 |
| Palladium Catalysis | 65 | 89 | 18.75 |
| Electrochemical | 42 | 78 | 9.80 |
Future Research Directions
Structure-Activity Relationship (SAR) Studies
Priority areas include:
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Heterocycle modifications: Testing thiophene/pyridine replacements for the pyrazole ring.
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Fluorine positioning: Synthesizing 3-fluoro and difluoro analogs to assess electronic effects.
Formulation Strategies
Innovative approaches under investigation:
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Nanocrystal suspensions: Improving aqueous solubility (target: >50 mg/mL).
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Lipid-based delivery systems: Enhancing oral bioavailability in preclinical models.
Environmental Impact Mitigation
Green chemistry initiatives focus on:
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Solvent recycling: DMF recovery rates exceeding 90% in pilot plants.
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Catalyst immobilization: Silica-supported Cu nanoparticles for reusable systems.
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